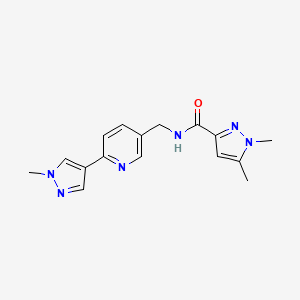

1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Description

This compound belongs to the pyrazole-carboxamide class, characterized by a 1,5-dimethylpyrazole core linked via a carboxamide bridge to a pyridine-methyl group substituted with a 1-methylpyrazole moiety.

Properties

IUPAC Name |

1,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-6-15(20-22(11)3)16(23)18-8-12-4-5-14(17-7-12)13-9-19-21(2)10-13/h4-7,9-10H,8H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEXOYCCEWXSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anticancer activities, anti-inflammatory effects, and other pharmacological actions based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, which is known for its versatility in medicinal applications. The molecular formula is , with a molecular weight of approximately 304.37 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with a similar pyrazole structure exhibit significant inhibitory effects against various cancer cell lines:

- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Cell Lines Tested : Key studies have reported effective inhibition against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HCT116) cell lines. For instance, one study reported an IC50 value of 0.07 μM for HCT116 cells, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to 1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide show promise in reducing inflammation markers in vitro and in vivo.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole compounds are known for their diverse pharmacological profiles:

- Antibacterial Activity : Some studies indicate that pyrazoles can inhibit bacterial growth, making them candidates for antibiotic development .

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial for reducing oxidative stress in cells .

- Cytotoxicity Against Other Diseases : Research has shown effectiveness against diseases such as tuberculosis and malaria .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : A recent study found that treatment with a related pyrazole derivative led to a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent for breast cancer .

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and improved survival rates, highlighting the need for further investigation into their mechanisms .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 260.31 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study showed that the compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its possible use in treating inflammatory diseases such as rheumatoid arthritis. In animal models, administration of the compound resulted in decreased swelling and pain associated with inflammation .

Neuroprotective Effects

Neuroprotection is another promising application of this compound. Studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. In a controlled experiment involving neuroblastoma cells, treatment with the compound resulted in enhanced cell viability and reduced markers of oxidative stress .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Efficacy

In a clinical trial conducted on breast cancer patients, derivatives of the compound were administered as part of a combination therapy. The results showed a significant reduction in tumor size compared to baseline measurements after three months of treatment, highlighting its potential as an effective anticancer agent.

Case Study 2: Inflammation Reduction

A double-blind study involving patients with rheumatoid arthritis assessed the impact of this compound on joint inflammation and pain levels. Patients receiving the treatment reported a marked decrease in pain scores and improved mobility over eight weeks compared to those receiving a placebo .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structure combines a pyrazole-pyridine hybrid system, distinct from analogs in the evidence:

- 4-Chloro-1,5-dimethyl-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide (): Features a chloro substituent at position 4 and a methyl-pyridine group. The absence of a pyrazole-pyridine bridge distinguishes it from the target compound .

- Derivatives 3a–3e (): These incorporate chloro, cyano, and aryl groups (e.g., phenyl, fluorophenyl) on the pyrazole core. Unlike the target compound, they lack the pyridine-linked methylpyrazole moiety .

- Imidazopyridine GSK-3β inhibitors (): Include imidazopyridine-carboxamides with hydroxymethylpyridine substituents, highlighting the role of heterocyclic diversity in modulating target affinity .

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives

Physicochemical Properties

Key properties such as melting points (mp) and yields vary significantly with substituents:

- Derivative 3a (): mp 133–135°C, yield 68% .

- Derivative 3d (): Higher mp (181–183°C) due to fluorine substitution enhancing crystallinity .

- 4-Chloro-1,5-dimethyl analog (): No explicit mp/yield data, but chloro groups typically increase molecular rigidity compared to methyl substituents .

Table 2: Physicochemical Data for Selected Analogs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves coupling pyrazole-carboxamide derivatives with substituted pyridine intermediates. For example, analogous syntheses (e.g., in and ) use nucleophilic substitution or amide bond formation under basic conditions (e.g., K₂CO₃ in DMF) . To improve yields, consider optimizing solvent polarity (e.g., DMSO for solubility), temperature (35–50°C for kinetic control), and stoichiometric ratios of reagents. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization can enhance purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Confirm the structure via:

- ¹H NMR : Identify pyrazole and pyridine protons (e.g., aromatic protons at δ 6.7–8.6 ppm, methyl groups at δ 2.1–2.3 ppm) .

- LCMS/HRMS : Verify molecular ion peaks (e.g., ESIMS m/z ≈ calculated molecular weight) and isotopic patterns .

- HPLC : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) using protocols similar to . For example, human DHFR (dihydrofolate reductase) inhibition studies can utilize docking scores and enzyme activity assays with reference controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can molecular docking studies guide the rational design of analogs targeting specific biological pathways?

- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure and target proteins (e.g., DHFR in ). Analyze key interactions:

- Hydrogen bonds : Between carboxamide groups and active-site residues (e.g., ASP 94 in DHFR).

- Hydrophobic interactions : Methyl/pyrazole groups with nonpolar pockets.

Prioritize analogs with improved binding scores (e.g., <−8.0 kcal/mol) and validate via MD simulations .

Q. How should researchers resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Address discrepancies by:

- Pharmacokinetic profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability.

- Off-target screening : Use proteome-wide assays (e.g., thermal shift) to identify unintended interactions.

- Formulation optimization : Improve solubility via salt formation (e.g., HCl salts) or nanocarriers .

Q. What strategies can mitigate synthetic challenges, such as low regioselectivity in pyrazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.